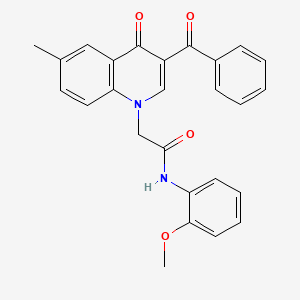

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide

Description

This compound is a quinoline-4-one derivative featuring a benzoyl group at the 3-position, a methyl substituent at the 6-position of the quinoline core, and an acetamide moiety linked to a 2-methoxyphenyl group. The benzoyl group at position 3 likely enhances lipophilicity and binding affinity to biological targets, while the 2-methoxyphenyl acetamide may influence solubility and metabolic stability. Structural analogs of this compound often vary in substituents at the 3-position of the quinoline ring or the acetamide-linked aryl group, leading to divergent biological and physicochemical properties.

Properties

IUPAC Name |

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c1-17-12-13-22-19(14-17)26(31)20(25(30)18-8-4-3-5-9-18)15-28(22)16-24(29)27-21-10-6-7-11-23(21)32-2/h3-15H,16H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVJXSGBXOCSLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Acetamide Formation: The final step involves the reaction of the quinoline derivative with 2-methoxyphenylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketones to alcohols or amides to amines.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.

Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.

DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key differences:

Key Structural and Functional Insights:

3-Position Modifications :

- Benzoyl vs. Sulfonyl Groups : The target compound’s benzoyl group (electron-rich aromatic) contrasts with sulfonyl derivatives (electron-deficient, polar). Sulfonyl analogs (e.g., ) exhibit improved metabolic stability due to resistance to enzymatic hydrolysis.

- Fluorine Substitution : The 4-fluorobenzenesulfonyl analog () demonstrates how fluorination can modulate pharmacokinetics by reducing off-target interactions.

6-Position Substituents: Methyl vs.

Acetamide-Linked Aryl Groups :

- 2-Methoxy vs. 4-Methoxy/4-Chloro : The 2-methoxyphenyl group (target compound) introduces ortho-substitution effects, possibly limiting rotational freedom compared to para-substituted analogs (). Chlorine () enhances lipophilicity but may reduce solubility.

Core Heterocycle Variations: Quinoline-4-one derivatives (target compound, ) are structurally distinct from benzothiazole-based compounds (), which prioritize different electronic and steric profiles for target engagement.

Biological Activity

The compound 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide , also referred to as C647-0762, belongs to the quinoline family and exhibits a range of biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

- Molecular Formula : C26H22N2O3

- IUPAC Name : this compound

- SMILES Notation : Cc(cc1)cc2c1N(CC(Nc1c(C)cccc1)=O)C=C(C(c1ccccc1)=O)C2=O

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 426.47 g/mol |

| Solubility | Not specified |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, often exhibit significant antimicrobial properties. The presence of the benzoyl and acetamide groups enhances its interaction with microbial targets, potentially leading to inhibition of growth or cell death in various pathogens.

Anticancer Properties

Studies have demonstrated that this compound shows promising anticancer activity. It has been observed to inhibit the proliferation of cancer cell lines by inducing apoptosis and blocking cell cycle progression. The mechanism involves modulation of key signaling pathways such as:

- Inhibition of AKT/mTOR Pathway : This pathway is crucial for cell survival and proliferation. Inhibition leads to reduced cancer cell viability.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptotic pathways in cancer cells.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity suggests its possible application in treating inflammatory diseases.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance:

- Tyrosinase Inhibition : Its structural components suggest potential as a tyrosinase inhibitor, which is relevant in conditions like hyperpigmentation.

Study 1: Anticancer Activity

In a study focused on glioma cells, the compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition at low concentrations. The study highlighted multiple mechanisms of action including:

- Induction of necroptosis.

- Activation of autophagy pathways.

Study 2: Antimicrobial Efficacy

A comparative analysis with standard antimicrobial agents showed that this compound had lower Minimum Inhibitory Concentrations (MICs) against several bacterial strains, suggesting it could be developed into a new class of antibiotics.

Research Recommendations

Further studies are warranted to explore:

- In Vivo Efficacy : Animal models should be employed to assess the therapeutic potential and safety profile.

- Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by this compound will enhance understanding and guide future drug development.

Potential Therapeutic Applications

Given its diverse biological activities, this compound may have applications in:

- Cancer therapy.

- Treatment of infectious diseases.

- Management of inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.